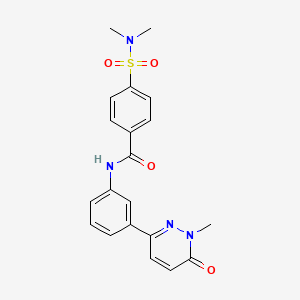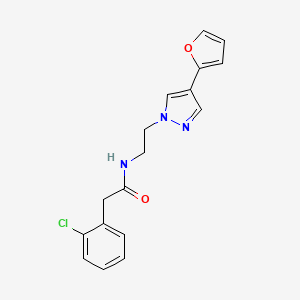
2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide” is a complex organic molecule. It contains a chlorophenyl group, a furan ring, a pyrazole ring, and an acetamide group. These components are common in many pharmaceuticals and synthetic organic compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorophenyl, furan, pyrazole, and acetamide groups. For example, furan is a π-excessive heterocycle and prefers electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the acetamide group) would all affect properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of related pyrazole-acetamide derivatives, leading to the development of novel coordination complexes with metals like Co(II) and Cu(II). These complexes have been characterized using various spectroscopic techniques and crystallography, revealing insights into their molecular structure and the effect of hydrogen bonding on self-assembly processes. Such studies are fundamental for advancing the understanding of molecular interactions and the design of new materials with specific properties (Chkirate et al., 2019).
Nonlinear Optical Properties
Theoretical investigations into the nonlinear optical properties of crystalline acetamides, including derivatives similar to the compound , have shown promising results. These studies utilize computational methods to evaluate the (hyper)polarizabilities of these materials, suggesting their potential application in photonic devices like optical switches and modulators. Such research contributes to the development of advanced materials for optical and electronic applications (Castro et al., 2017).
Biological Applications
While the request specified to exclude information related to drug use, dosage, and side effects, it's noteworthy that compounds with similar structures have been evaluated for their biological activities. This includes studies on antimicrobial, antitubercular, and anti-inflammatory properties, which underscore the potential of such compounds in medicinal chemistry and pharmacology (Bhoot et al., 2011), (Ravula et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-15-5-2-1-4-13(15)10-17(22)19-7-8-21-12-14(11-20-21)16-6-3-9-23-16/h1-6,9,11-12H,7-8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYILRQNARAFLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C=C(C=N2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

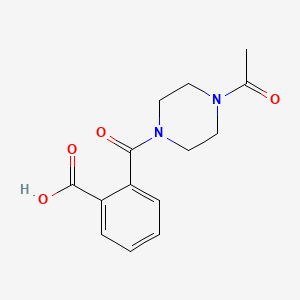
![4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2863155.png)
![1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2863157.png)
![7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2863158.png)
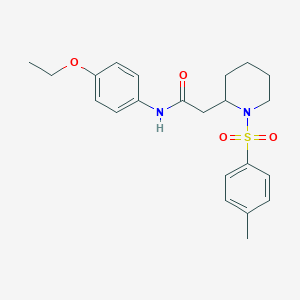
![1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2863160.png)
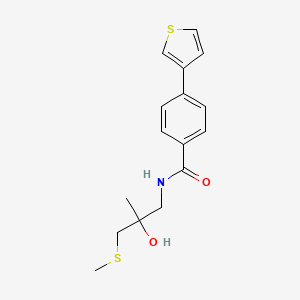
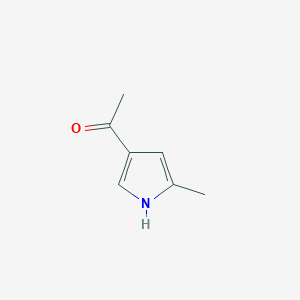
![6-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2863164.png)
acetyl]amino}acetic acid](/img/structure/B2863166.png)
